HIV-1 protease-IN-10

HIV-1 Latency PKC Activator Potency

HIV-1 protease-IN-10, also known as Compound 2, is a diacylglycerol (DAG)-lactone derivative that functions as a protein kinase C (PKC) activator and is primarily employed as a research tool in the study of HIV-1 latency reversal. Unlike traditional protease inhibitors, its mechanism of action involves binding to the C1b domain of PKCδ to induce the reactivation of latently infected HIV-1 cells, a key strategy in 'shock and kill' therapeutic approaches.

Molecular Formula C23H40O5
Molecular Weight 396.6 g/mol
Cat. No. B12381565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-10
Molecular FormulaC23H40O5
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCC)C(=O)OCC1(CC(=C(C)C)C(=O)O1)CO
InChIInChI=1S/C23H40O5/c1-5-7-9-11-13-19(14-12-10-8-6-2)21(25)27-17-23(16-24)15-20(18(3)4)22(26)28-23/h19,24H,5-17H2,1-4H3
InChIKeyOSTSHCFQGVZGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 protease-IN-10: A DAG-Lactone PKC Activator for HIV Latency Reversal Research


HIV-1 protease-IN-10, also known as Compound 2, is a diacylglycerol (DAG)-lactone derivative that functions as a protein kinase C (PKC) activator and is primarily employed as a research tool in the study of HIV-1 latency reversal [1]. Unlike traditional protease inhibitors, its mechanism of action involves binding to the C1b domain of PKCδ to induce the reactivation of latently infected HIV-1 cells, a key strategy in 'shock and kill' therapeutic approaches [1]. The compound is characterized by its molecular formula C23H40O5, a molecular weight of 396.56 g/mol, and a reported purity of 95% .

Procurement Guide: Why HIV-1 protease-IN-10 Cannot Be Replaced by Another DAG-Lactone Analog


The DAG-lactone class of PKC activators exhibits high structural specificity where subtle modifications to the acyl chain or lactone ring can drastically alter key performance characteristics critical for research applications [1]. HIV-1 protease-IN-10 has been specifically optimized for superior latency reversing activity, a balanced binding affinity for the PKCδ C1b domain, and exceptional resistance to metabolic degradation by esterases [1]. Therefore, substituting HIV-1 protease-IN-10 with a generic analog like YSE028 or a compound from another PKC activator series (e.g., prostratin, bryostatin) is likely to introduce confounding variables in experimental models, including reduced potency, altered isozyme selectivity, and compromised stability, undermining the reproducibility and validity of HIV-1 latency reversal studies [1].

Evidence-Based Differentiation: Quantified Performance of HIV-1 protease-IN-10 vs. Closest Analogs


HIV-1 protease-IN-10 Exhibits ~10-Fold Superior Latency Reversal Potency Compared to the Parent Compound YSE028

In a direct comparative study, HIV-1 protease-IN-10 (Compound 2) demonstrated approximately ten times more potent activity in reversing HIV-1 latency than the parent DAG-lactone derivative, YSE028 (Compound 1) [1]. This significant improvement was a primary outcome of the structure-activity relationship (SAR) optimization [1].

HIV-1 Latency PKC Activator Potency

HIV-1 protease-IN-10 Binds PKCδ C1b Domain with an IC50 of 0.69 μM, Providing a Quantified Metric for Isozyme Engagement

HIV-1 protease-IN-10 exhibits a specific binding affinity for the PKCδ C1b domain, with a reported IC50 value of 0.69 μM [1]. This quantitative metric is essential for researchers comparing the compound's mechanism to other PKC activators with different isozyme selectivity profiles (e.g., prostratin, bryostatin), where such specific binding data may not be as clearly defined for the C1b domain [1].

PKC Isozyme Binding Affinity Mechanism of Action

HIV-1 protease-IN-10 Demonstrates Prominent Stability Against Esterase-Mediated Hydrolysis, a Key Differentiator for Biostability

A critical limitation of many DAG-lactone PKC activators is their susceptibility to rapid degradation by endogenous esterases, which compromises their utility in biological systems [1]. HIV-1 protease-IN-10 was identified as having 'prominent stability against esterase-mediated hydrolysis' [1]. This enhanced biostability directly correlates with its higher biological activity, as established in the SAR study [1].

Metabolic Stability Esterase DAG-Lactone

HIV-1 protease-IN-10 Latency Reversal Activity (IC50 0.22 μM) is Quantitatively Comparable to Prostratin (IC50 0.294 μM)

The HIV-1 latency reversing activity of HIV-1 protease-IN-10 has been quantified with an IC50 value of 0.22 μM [1]. This performance can be cross-referenced with published data on the well-known PKC activator, prostratin, which was found to have an HIV-1 latency reversing activity of 0.294 μM when evaluated using ACH-2 cells [1]. While a direct head-to-head study was not performed, the comparable and favorable IC50 of HIV-1 protease-IN-10 underlines its high potency within this class of latency reversing agents (LRAs).

Latency Reversal IC50 Cross-Compound Comparison

Targeted Application Scenarios for HIV-1 protease-IN-10 in HIV Cure Research


Maximizing Latency Reversal in 'Shock and Kill' In Vitro Models

HIV-1 protease-IN-10 is ideally suited as a 'shock' agent in cell-based models of HIV-1 latency. Its ~10-fold potency advantage over the parent compound YSE028 and its favorable IC50 of 0.22 μM enable robust reactivation of latent provirus, a prerequisite for subsequent 'kill' strategies involving immune clearance or apoptosis [1]. This is directly supported by its quantified performance in reactivation assays.

Investigating PKCδ Isozyme-Specific Signaling in HIV-1 Latency

Given its quantified binding affinity for the PKCδ C1b domain (IC50 0.69 μM), HIV-1 protease-IN-10 serves as a precise molecular probe for dissecting the role of the PKCδ isozyme in maintaining HIV-1 latency [1]. This is a more targeted approach compared to using broader PKC activators, allowing for more defined mechanistic studies.

Long-Term In Vitro Studies Requiring Sustained PKC Activation

For experiments requiring stable and sustained PKC activation, such as multi-day latency reversal studies or co-culture assays with immune effector cells, HIV-1 protease-IN-10's 'prominent stability against esterase-mediated hydrolysis' is a critical advantage [1]. This property mitigates the rapid degradation seen with less stable DAG-lactones, ensuring a more consistent level of compound activity over the experimental course.

Benchmarking New Latency Reversing Agents (LRAs)

With its well-characterized activity profile (IC50 for latency reversal and PKCδ binding), HIV-1 protease-IN-10 serves as an excellent positive control and benchmark in screening campaigns aimed at discovering novel LRAs [1]. Its established potency allows for reliable cross-study and cross-compound comparisons within the same experimental system.

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